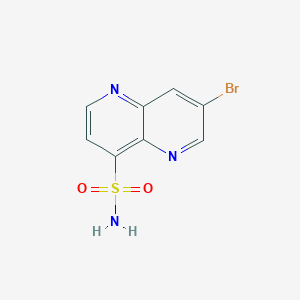
7-Bromo-1,5-naphthyridine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1,5-naphthyridine-4-sulfonamide is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a sulfonamide group at the 4th position of the 1,5-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
The synthesis of 7-Bromo-1,5-naphthyridine-4-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminopyridine and diethyl methylenemalonate.
Cyclization: A thermal cyclization reaction is carried out to form the 1,5-naphthyridine core.
Sulfonamidation: The sulfonamide group is introduced at the 4th position through a reaction with sulfonyl chloride derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
7-Bromo-1,5-naphthyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at the bromine position.
Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-Bromo-1,5-naphthyridine-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-Bromo-1,5-naphthyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar compounds to 7-Bromo-1,5-naphthyridine-4-sulfonamide include other naphthyridine derivatives such as:
1,6-Naphthyridine Derivatives: Known for their anticancer and anti-HIV activities.
1,8-Naphthyridine Derivatives: Studied for their antimicrobial properties.
Fused Naphthyridines: Compounds with additional fused rings, which exhibit unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
特性
分子式 |
C8H6BrN3O2S |
|---|---|
分子量 |
288.12 g/mol |
IUPAC名 |
7-bromo-1,5-naphthyridine-4-sulfonamide |
InChI |
InChI=1S/C8H6BrN3O2S/c9-5-3-6-8(12-4-5)7(1-2-11-6)15(10,13)14/h1-4H,(H2,10,13,14) |
InChIキー |
IWZRLFBMOSIFPD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=C(C=NC2=C1S(=O)(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13173187.png)
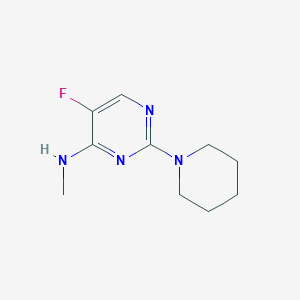
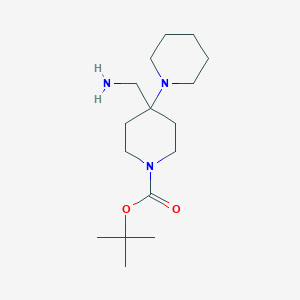
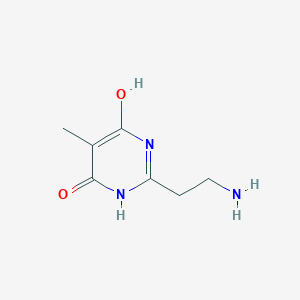
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)
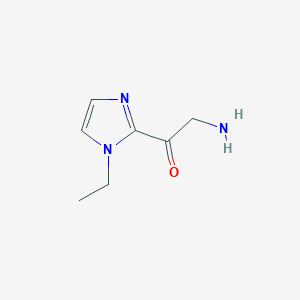
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)

![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)
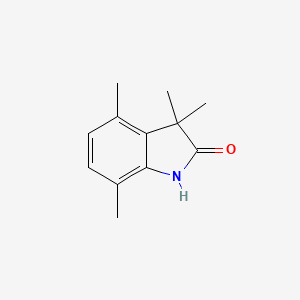
![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
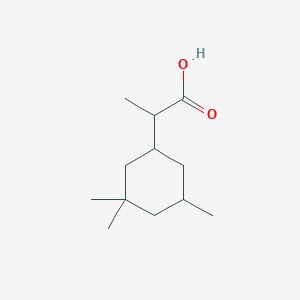
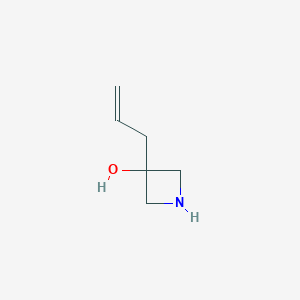
![{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)
